molecular formula C8H17NO3 B2505171 (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine CAS No. 2580102-11-8

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine

Cat. No.: B2505171
CAS No.: 2580102-11-8
M. Wt: 175.228
InChI Key: JULYNWIPOAIKTG-RNFRBKRXSA-N
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Description

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine is a chiral compound with a unique dioxepane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amine and methoxy functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine typically involves the formation of the dioxepane ring followed by the introduction of the amine and methoxy groups. One common method includes the cyclization of a suitable diol precursor with a methoxy-protecting group, followed by amination under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving scalability.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include secondary and tertiary amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

  • (5R,6S)-5-Hydroxymethyl-6,7,8-trihydroxy-tetrazolo[1,5-A]piperidine
  • (5R,6S)-3-(2-Formimidoylamino-ethylsulfanyl)-6-(®-1-hydroxy-ethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Uniqueness: (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine is unique due to its dioxepane ring structure, which is less common compared to other cyclic compounds. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5R,6S)-6-methoxy-2,2-dimethyl-1,3-dioxepan-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2)11-4-6(9)7(10-3)5-12-8/h6-7H,4-5,9H2,1-3H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULYNWIPOAIKTG-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(CO1)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]([C@@H](CO1)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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